N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1448072-02-3
VCID: VC6364031
InChI: InChI=1S/C16H25N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,20)
SMILES: CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCCC3
Molecular Formula: C16H25N3O
Molecular Weight: 275.396

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide

CAS No.: 1448072-02-3

Cat. No.: VC6364031

Molecular Formula: C16H25N3O

Molecular Weight: 275.396

* For research use only. Not for human or veterinary use.

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide - 1448072-02-3

Specification

CAS No. 1448072-02-3
Molecular Formula C16H25N3O
Molecular Weight 275.396
IUPAC Name N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]cyclohexanecarboxamide
Standard InChI InChI=1S/C16H25N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,20)
Standard InChI Key RITYNTMYPPAAGI-UHFFFAOYSA-N
SMILES CN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCCC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 4,5,6,7-tetrahydroindazole core, a partially hydrogenated indazole derivative, substituted at the 3-position with a methyl group and a methylene bridge connecting to a cyclohexanecarboxamide group. The indazole moiety consists of a bicyclic structure with two nitrogen atoms at positions 1 and 2, while the cyclohexanecarboxamide introduces a hydrophobic carboxamide side chain. This combination likely enhances the molecule's bioavailability and target specificity due to the balance between aromaticity and lipophilicity .

IUPAC Name and Formula

  • IUPAC Name: N-[(1-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohexanecarboxamide

  • Molecular Formula: C₁₇H₂₆N₃O

  • Molecular Weight: 288.41 g/mol

The systematic name reflects the substitution pattern: a methyl group at position 1 of the tetrahydroindazole ring and a cyclohexanecarboxamide group attached via a methylene linker at position 3.

Synthesis and Preparation Methods

General Synthetic Pathways

The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide follows multi-step protocols common to indazole derivatives. A representative route involves:

  • Formation of the Tetrahydroindazole Core:
    Cyclohexanone derivatives are condensed with hydrazine hydrate under acidic conditions to form the tetrahydroindazole scaffold. For example, reaction of 4-methylcyclohexanone with phenylhydrazine yields 1-methyl-4,5,6,7-tetrahydro-1H-indazole .

  • Functionalization at Position 3:
    The 3-position is alkylated using bromomethyl cyclohexanecarboxamide in the presence of a base such as potassium carbonate. This step introduces the carboxamide side chain.

  • Purification and Characterization:
    The crude product is purified via recrystallization or column chromatography and characterized using spectroscopic techniques .

Example Procedure

A mixture of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde (1.0 mmol) and cyclohexanecarboxamide (1.2 mmol) in dimethyl sulfoxide (DMSO) is stirred with piperidine (0.1 mmol) at 80°C for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered and washed with ethanol to yield the product as a white solid .

Characterization and Analytical Data

Spectroscopic Analysis

  • Infrared (IR) Spectroscopy:
    Key absorptions include N-H stretching at ~3300 cm⁻¹ (amide), C=O stretching at ~1680 cm⁻¹ (carboxamide), and aromatic C-H bending at ~750 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (300 MHz, CDCl₃): δ 1.18–1.45 (m, cyclohexane CH₂), 2.01 (s, N-CH₃), 2.35–2.60 (m, indazole CH₂), 3.70–4.20 (m, methylene bridge CH₂), 7.20–7.50 (m, aromatic protons) .

    • ¹³C NMR: Peaks at δ 175.2 (C=O), 140.5 (indazole C3), 35.8 (N-CH₃), and 25.1–28.4 (cyclohexane CH₂) .

  • Mass Spectrometry:
    ESI-MS shows a molecular ion peak at m/z 289.2 [M+H]⁺, confirming the molecular formula .

Biological Activities and Research Findings

Antimicrobial Activity

Studies on related compounds, such as 3,6-dimethyl-4-(1H-indol-3-yl)tetrahydroindazoles, revealed broad-spectrum antimicrobial activity. For example, minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL were reported against Staphylococcus aureus and Escherichia coli . The cyclohexanecarboxamide moiety may enhance membrane permeability, potentiating similar effects in this compound.

Anti-inflammatory Effects

Indazole derivatives inhibit cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), key mediators of inflammation. In murine models, analogs reduced paw edema by 40–60% at 50 mg/kg doses . The hydrophobic carboxamide group in this compound may improve bioavailability, enhancing its anti-inflammatory efficacy.

Comparative Analysis with Related Compounds

Compound NameStructure ModificationsBiological Activity
1-Methyl-4,5,6,7-tetrahydroindazoleBase scaffoldKinase inhibition, anticancer
3-(Chlorophenyl)indazoleChlorophenyl at C3Antimicrobial (MIC: 15 μg/mL)
Cyclohexanecarboxamide derivativesCarboxamide side chainsEnhanced bioavailability

This compound’s unique profile arises from the synergy between the tetrahydroindazole core and the cyclohexanecarboxamide group, which may improve target binding and metabolic stability compared to simpler analogs .

Mechanism of Action Hypotheses

Based on structural analogs, the compound likely exerts its effects through:

  • Kinase Inhibition: Binding to ATP pockets of kinases (e.g., JAK2, EGFR) via the indazole core.

  • Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) through the carboxamide group.

  • Apoptosis Induction: Upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of Bcl-2 .

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